molecular formula C18H26N2O B2834488 N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide CAS No. 863001-82-5

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide

Cat. No.: B2834488
CAS No.: 863001-82-5
M. Wt: 286.419
InChI Key: WYLAOCCBPDALLO-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide is a synthetic organic compound provided for non-clinical research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. While direct data on this specific compound is limited, its core structure is closely related to the investigational compound N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), which has shown significant research value in oncology . Studies on HO-AAVPA demonstrate potent anti-proliferative effects and the induction of apoptosis (programmed cell death) across various breast cancer cell lines, including triple-negative breast cancer (TNBC) . The proposed mechanism of action, based on its structural analogue, involves epigenetic modulation through the decreased expression of the G protein-coupled estrogen receptor (GPER), a target associated with cancer proliferation and poor prognosis . This mechanism is also linked to the induction of G2/M cell cycle arrest and is potentially shared with certain histone deacetylase (HDAC) inhibitors . The structural motifs of the indole and 2-propylpentanamide in this compound make it a candidate for further investigation into its effects on tubulin polymerization, a known target for anti-cancer agents, as seen in other indole-containing research compounds . Researchers may find this chemical valuable for probing cell death pathways, epigenetic regulation, and developing novel therapeutic strategies.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-4-6-15(7-5-2)18(21)19-12-14-8-9-17-16(11-14)10-13(3)20-17/h8-11,15,20H,4-7,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLAOCCBPDALLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC1=CC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, under acidic or basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Saturated indole derivatives.

    Substitution: Various N-substituted indole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its indole structure allows researchers to explore reaction mechanisms involving indole derivatives.
  • Reaction Mechanisms : Studies have shown that the compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. It can undergo oxidation to form oxindole derivatives and can be reduced to yield saturated indole derivatives.

Biology

  • Bioactive Molecule : N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide is investigated for its role in cell signaling pathways and receptor interactions. It has been shown to modulate the activity of protein phosphatase 2A (PP2A), which is crucial in regulating cellular processes such as growth and apoptosis.
  • Case Study : Research indicates that this compound selectively inhibits PP2A methyltransferase activity while enhancing methylesterase activity, impacting the phosphorylation state of PP2A substrates. This modulation is significant in understanding diseases associated with abnormal PP2A activity, such as cancer and neurodegenerative disorders .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Its ability to influence PP2A activity makes it a candidate for developing drugs targeting these conditions.
  • Clinical Implications : In preclinical studies, administration of this compound has shown promise in reducing phosphorylated tau levels in models of neurodegeneration, suggesting potential benefits in Alzheimer's disease treatment .

Industrial Applications

The stable indole structure of this compound makes it suitable for industrial applications, particularly in the synthesis of dyes and pigments. Its chemical stability allows for consistent production processes.

Mechanism of Action

The mechanism by which N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes involved in cell signaling pathways, modulating their activity.

    Pathways Involved: The compound can influence pathways related to neurotransmission, apoptosis, and cell proliferation, making it a candidate for studying neurological and oncological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide and related compounds:

Compound Structural Features Pharmacological Activity Toxicity/Notes Source
This compound 2-methylindole + pentanamide backbone Inferred: Potential neuroactive/antineoplastic properties due to indole and amide groups. No direct toxicity data; structurally similar to low-toxic valproate derivatives. Not explicitly studied
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) Phenolic hydroxyl group + pentanamide Antiproliferative in HeLa, breast cancer, and MCF-7 cells; HDAC1 inhibition . Hepatotoxicity observed in vitro but mitigated by PAMAM-G4 nanoparticles .
VPZ (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide) 1,3,4-thiadiazole + pentanamide Antiepileptic activity superior to valproic acid (VPA); lower acute toxicity (LD₅₀ > VPA) . Neurological deficits at toxic doses (muscle tone inhibition) .
N-{[1-(4-fluorophenyl)-1H-indazol-5-yl]methyl}-2-propylpentanamide Fluorophenyl-indazole + pentanamide No explicit activity data; fluorinated indazole may enhance metabolic stability . Unknown; fluorinated analogs often show improved pharmacokinetics.
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide 5-methylindole + ethyl linker + pentanamide Structural similarity suggests possible serotonin receptor modulation or neuroprotection. No toxicity data; indole derivatives generally exhibit moderate toxicity .

Key Findings from Structural and Functional Comparisons:

Indole vs. Hydroxyphenyl Moieties: The indole group in this compound may offer distinct advantages over HO-AAVPA’s phenolic hydroxyl group. Indoles are known to interact with neurotransmitter receptors (e.g., serotonin) and exhibit better CNS penetration . In contrast, HO-AAVPA’s phenolic group enhances HDAC1 binding affinity (-9.2 kcal/mol) but increases hepatotoxicity risks .

Amide Backbone Modifications :

  • Replacement of the thiadiazole ring in VPZ with an indole group (as in the target compound) could reduce neurological side effects. VPZ’s thiadiazole contributes to antiepileptic activity but also to muscle tone inhibition at high doses .

Toxicity Profiles :

  • HO-AAVPA and VPZ demonstrate that pentanamide derivatives generally exhibit lower acute toxicity than VPA. For example, VPZ’s LD₅₀ is significantly higher than VPA’s, suggesting improved safety margins .

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide is a compound that has garnered attention for its potential biological activities, particularly in the modulation of protein phosphatase 2A (PP2A) and its implications in various diseases. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Overview of PP2A and Its Importance

Protein phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in numerous cellular processes, including cell growth, division, and apoptosis. It exists as a heterotrimeric enzyme composed of a catalytic C subunit, a structural A subunit, and a regulatory B-type subunit. The specific B-type subunits determine the substrate specificity and cellular localization of PP2A, making it a significant target for therapeutic interventions in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .

This compound has been shown to modulate the activity of PP2A by influencing its methylation status. Methylation of PP2A is critical for its function and regulation; alterations in this process can lead to various pathological conditions. Studies indicate that this compound selectively inhibits PP2A methyltransferase (MT) activity while enhancing methylesterase (ME) activity, thereby affecting the overall phosphorylation state of PP2A substrates .

In Vitro Studies

In vitro assays have demonstrated that this compound can alter the phosphorylation levels of specific substrates when incubated with purified PP2A. These results suggest that the compound may enhance or inhibit specific signaling pathways depending on the context .

Case Studies

Several case studies have reported on the therapeutic potential of compounds that modulate PP2A activity. For instance, compounds similar to this compound have shown promise in treating neurodegenerative diseases by restoring normal PP2A function. In animal models, these compounds have been associated with improved cognitive function and reduced neuroinflammation .

Data Table: Biological Activities and Effects

Biological Activity Effect Reference
PP2A Methylation ModulationEnhanced ME activity
Neuroprotective EffectsImproved cognitive function
Cancer Cell Growth InhibitionReduced tumor growth
Apoptosis InductionIncreased apoptosis in tumor cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide, and how can structural integrity be ensured?

  • Methodology : The synthesis typically involves coupling 2-propylpentanoyl chloride with (2-methyl-1H-indol-5-yl)methanamine under anhydrous conditions. A Schlenk line or inert atmosphere (N₂/Ar) is critical to prevent hydrolysis of the acyl chloride. Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) ensures purity .
  • Key Steps :

  • Fischer indole synthesis for the indole precursor .
  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to enhance yield .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for indole NH (~10-12 ppm), methyl groups (δ ~2.3-2.5 ppm for 2-methylindole), and propylpentanamide backbone signals (δ 1.2-1.6 ppm for CH₂ groups) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and indole carbons (100-140 ppm) .
    • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₈H₂₄N₂O: 284.19 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In Vitro Screening : Use cancer cell lines (e.g., A-549, MCF-7) with MTT assays to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
  • Target Identification : Radioligand binding assays for receptors commonly targeted by indole derivatives (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Variables to Test :

  • Temperature: Elevated temps (40-60°C) accelerate coupling but may degrade sensitive intermediates .
  • Solvent Polarity: Dichloromethane vs. DMF for solubility vs. reaction rate .
  • Catalysts: Additives like DMAP for acyl transfer efficiency .
    • Data Table :
ConditionYield (%)Purity (%)
DCM, RT, EDC/HOBt6598
DMF, 50°C, DMAP7895

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Troubleshooting :

  • Impurities : Use 2D NMR (COSY, HSQC) to distinguish between byproducts and target signals .
  • Tautomerism : Indole NH proton exchange rates may vary with solvent (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic regions .
  • Molecular Docking : Use AutoDock Vina to simulate binding to HDACs or kinases. Validate with experimental IC₅₀ correlations .

Q. How should conflicting bioactivity data across studies be addressed?

  • Experimental Replication : Standardize cell culture conditions (passage number, serum concentration) to minimize variability .
  • Dose-Response Curves : Use ≥6 concentrations in triplicate to improve statistical power. Report 95% confidence intervals for IC₅₀ .

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